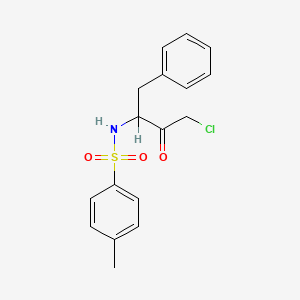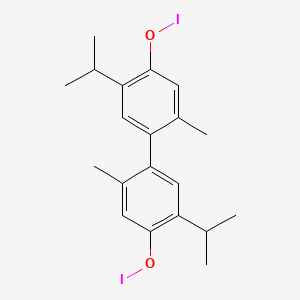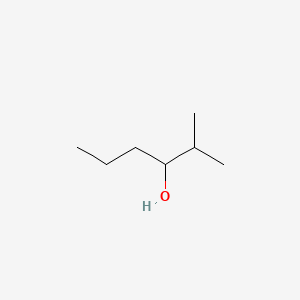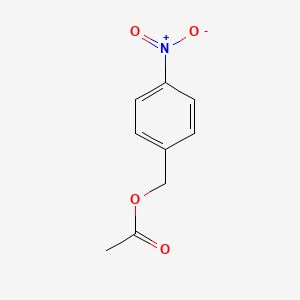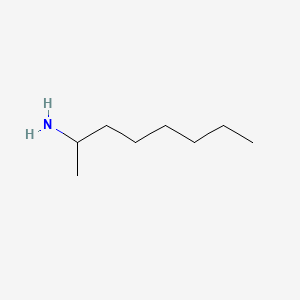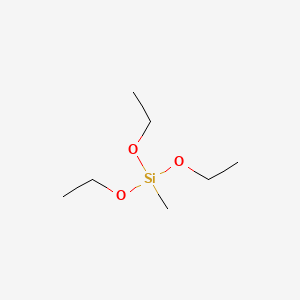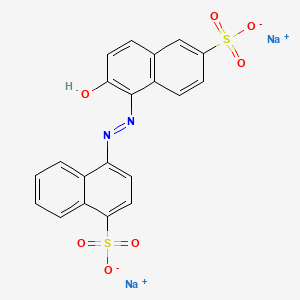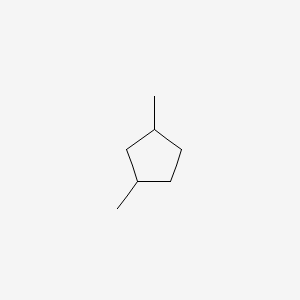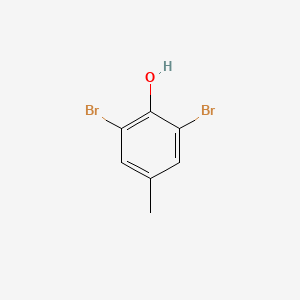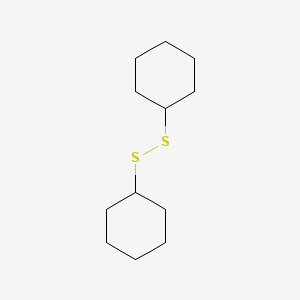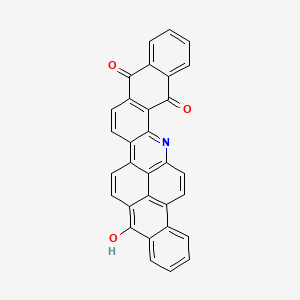
Indium(III) chloride tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium(III) chloride tetrahydrate is a chemical compound with the formula InCl₃·4H₂O. It is a white, flaky solid that is highly soluble in water and other solvents. This compound is widely used in organic synthesis as a Lewis acid and is the most available soluble derivative of indium .
Mechanism of Action
Target of Action
Indium Chloride Tetrahydrate primarily targets organic transformations in chemical reactions. It is a Lewis acid and is widely used as a catalyst for various organic transformations .
Mode of Action
Indium Chloride Tetrahydrate interacts with its targets by acting as a catalyst. It facilitates the reaction without undergoing any permanent chemical change itself. For example, it is used in the stereoselective synthesis of highly substituted 4-Piperidones via double Mannich reaction .
Biochemical Pathways
The biochemical pathways affected by Indium Chloride Tetrahydrate are primarily those involved in organic transformations. For instance, it is used in the Friedel-Crafts acylation and aldol condensation . It also plays a role in the fabrication of indium-based thin films for solar cells .
Pharmacokinetics
As a soluble derivative of indium, it is expected to have good bioavailability .
Result of Action
The molecular and cellular effects of Indium Chloride Tetrahydrate’s action are seen in the successful completion of the reactions it catalyzes. For example, it enables the synthesis of highly substituted 4-Piperidones . It also aids in the preparation of indium-based thin films for solar cells .
Action Environment
The action, efficacy, and stability of Indium Chloride Tetrahydrate can be influenced by environmental factors such as temperature, pH, and the presence of other substances. For instance, its solubility in water is exothermic , indicating that it dissolves better in cooler environments
Preparation Methods
Synthetic Routes and Reaction Conditions
Indium(III) chloride tetrahydrate can be synthesized by dissolving anhydrous indium chloride in a small amount of deionized water to form an InCl₃ solution. This solution is then slowly added to a larger volume of deionized water while stirring. The mixture is allowed to stand, resulting in the crystallization of indium chloride tetrahydrate. The crystals are then filtered and washed to obtain pure indium chloride tetrahydrate .
Industrial Production Methods
Industrial production of indium chloride tetrahydrate typically involves the reaction of indium metal with chlorine gas. The reaction is carried out in a controlled environment to ensure the complete conversion of indium to indium chloride. The resulting indium chloride is then dissolved in water to form the tetrahydrate .
Chemical Reactions Analysis
Types of Reactions
Indium(III) chloride tetrahydrate undergoes various types of chemical reactions, including:
Oxidation: Indium chloride can be oxidized to form indium oxide.
Reduction: It can be reduced to indium metal using reducing agents such as lithium hydride.
Substitution: Indium chloride can undergo substitution reactions with other halides to form compounds like indium bromide and indium iodide.
Common Reagents and Conditions
Oxidation: Typically involves heating indium chloride in the presence of oxygen.
Reduction: Involves the use of reducing agents like lithium hydride in diethyl ether solution.
Substitution: Reactions are carried out in the presence of halide salts under controlled conditions.
Major Products Formed
Oxidation: Indium oxide (In₂O₃)
Reduction: Indium metal (In)
Substitution: Indium bromide (InBr₃), Indium iodide (InI₃)
Scientific Research Applications
Indium(III) chloride tetrahydrate has a wide range of applications in scientific research:
Biology: Utilized in the preparation of indium-based compounds for biological imaging and diagnostics.
Medicine: Employed in the synthesis of radiopharmaceuticals for diagnostic imaging.
Industry: Used in the production of indium-based thin films for solar cells, gas sensors, and conductive inks.
Comparison with Similar Compounds
Similar Compounds
- Indium fluoride (InF₃)
- Indium bromide (InBr₃)
- Indium iodide (InI₃)
- Aluminium chloride (AlCl₃)
- Gallium trichloride (GaCl₃)
- Thallium chloride (TlCl₃)
Uniqueness
Indium(III) chloride tetrahydrate is unique due to its high solubility in water and its effectiveness as a Lewis acid in organic synthesis. Unlike aluminium chloride, which forms dimers in the molten state, indium chloride remains as discrete molecules, allowing it to conduct electricity when molten .
Properties
CAS No. |
22519-64-8 |
|---|---|
Molecular Formula |
Cl3H2InO |
Molecular Weight |
239.19 g/mol |
IUPAC Name |
indium(3+);trichloride;hydrate |
InChI |
InChI=1S/3ClH.In.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
InChI Key |
KYCHGXYBBUEKJK-UHFFFAOYSA-K |
SMILES |
O.O.O.O.Cl[In](Cl)Cl |
Canonical SMILES |
O.[Cl-].[Cl-].[Cl-].[In+3] |
Key on ui other cas no. |
22519-64-8 |
Pictograms |
Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



